molecular formula C8H4ClN5O B170062 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 161154-16-1

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B170062
CAS No.: 161154-16-1
M. Wt: 221.6 g/mol
InChI Key: NLRTTWFBCBNVRX-UHFFFAOYSA-N
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Description

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a tetrazole ring fused to a quinoxaline core, with a chlorine atom at the 7th position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxalinones with tetrazoles in the presence of hydrochloric acid and nitric acid. This reaction proceeds through a ring-opening and cyclization mechanism, facilitated by visible light .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the developed protocols has been demonstrated by gram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and cyclization reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to the presence of the chlorine atom at the 7th position, which influences its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Properties

IUPAC Name

7-chloro-5H-tetrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN5O/c9-4-1-2-6-5(3-4)10-8(15)7-11-12-13-14(6)7/h1-3H,(H,10,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRTTWFBCBNVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438933
Record name 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161154-16-1
Record name 7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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